(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[2-(cyclopropylsulfamoyl)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF2NO4S/c11-7-3-6(10(14)15)9(4-8(7)12)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOMXHVDZPIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)NC2CC2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
Step 1: Preparation of Difluorophenyl Intermediate
Starting from a 4,5-difluoro-substituted aryl halide (e.g., bromide or iodide), the aromatic ring is functionalized to introduce the boronic acid moiety. This is commonly achieved via:
Lithiation followed by borylation: Treatment of the aryl halide with n-butyllithium at low temperature (-78°C) to generate the aryllithium intermediate, then quenching with trialkyl borate (e.g., B(OMe)3) to form the boronic acid after acidic workup.
Transition metal-catalyzed borylation: Using palladium-catalyzed Suzuki-Miyaura borylation with bis(pinacolato)diboron (B2Pin2) under mild conditions, followed by hydrolysis to yield the boronic acid.
Step 2: Sulfamoyl Group Introduction
The cyclopropylsulfamoyl moiety is introduced by reacting the amino group or phenol precursor with cyclopropylsulfamoyl chloride under basic conditions (e.g., NaH or triethylamine in tetrahydrofuran (THF)) at 0°C to room temperature. This step forms the sulfonamide linkage.
Step 3: Purification
Due to the sensitivity of boronic acids to dehydration and boroxin formation, purification is conducted under anhydrous conditions, typically using silica gel column chromatography with a gradient of ethyl acetate and hexane. The product is isolated as a white to off-white solid.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation & Borylation | n-BuLi, B(OMe)3, THF, -78°C to RT | 65–80 | Low temperature critical for regioselectivity |
| Sulfamoylation | Cyclopropylsulfamoyl chloride, NaH, THF, 0°C to RT | 60–75 | Base choice affects reaction rate and yield |
| Purification | Silica gel chromatography, ethyl acetate/hexane gradient | — | Anhydrous conditions prevent boroxin formation |
Research Findings on Method Optimization
Catalyst and Base Selection: For Suzuki-Miyaura borylation, Pd(PPh3)4 or PdCl2(dppf) catalysts in THF/H2O mixtures at 80°C have been found effective. Bases such as Cs2CO3 improve coupling yields compared to K2CO3 due to better stabilization of boronate intermediates.
Effect of Cyclopropylsulfamoyl Group: The electron-withdrawing sulfamoyl group increases the electrophilicity of the boron center, accelerating transmetalation steps in cross-coupling reactions, thus improving overall yields and reaction rates.
Stability Considerations: Boronic acids are prone to forming cyclic anhydrides (boroxins) upon dehydration. Storage under inert atmosphere (N2 or Ar) at low temperatures (-20°C) is recommended to maintain compound integrity.
Comparative Analysis of Substituent Effects on Preparation
| Substituent on Sulfamoyl Group | Relative Cross-Coupling Rate | Comments |
|---|---|---|
| N-Cyclopropylsulfamoyl | 1.8 | Enhances electrophilicity and reaction rate |
| tert-Butyl | 0.9 | More steric hindrance, lower rate |
| Methyl | 0.5 | Electron-donating, decreases rate |
This table highlights how the cyclopropylsulfamoyl group favorably influences the synthetic efficiency compared to other substituents.
Spectroscopic Characterization Supporting Preparation
1H NMR: Aromatic protons appear between δ 7.2–8.1 ppm; cyclopropyl protons at δ ~1.0–1.5 ppm confirm sulfamoyl substitution.
13C NMR: Signals for aromatic carbons (δ 125–140 ppm) and boron-bound carbon (~135 ppm) are consistent with the proposed structure.
IR Spectroscopy: Characteristic B–O stretching vibrations near 1340 cm⁻¹ and sulfonamide S=O stretches around 1150 cm⁻¹ confirm functional groups.
These data confirm the successful synthesis and purity of the target compound.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Critical Notes |
|---|---|---|---|
| Aryl Boronic Acid Formation | n-BuLi/B(OMe)3 or Pd-catalyzed borylation | 65–80 | Temperature control essential |
| Sulfamoyl Group Installation | Cyclopropylsulfamoyl chloride, base (NaH/Et3N) | 60–75 | Base and solvent choice impact yield |
| Purification | Silica gel chromatography, anhydrous solvents | — | Avoid moisture to prevent boroxin formation |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides.
Major Products:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology and Medicine:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in drug discovery.
Medicinal Chemistry: Used in the development of pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. The cyclopropylsulfamoyl group and fluorine atoms contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Sulfamoyl Substitutions
The following table compares the target compound with sulfamoyl-substituted boronic acids from the evidence:
Key Observations :
Difluorophenylboronic Acid Derivatives
Comparison with other difluorophenylboronic acids highlights positional isomerism and functional group effects:
Key Observations :
- Electronic Effects : The 4,5-difluoro substitution in the target compound creates a stronger electron-deficient aromatic system compared to 2,4-difluoro isomers, enhancing electrophilicity for nucleophilic attacks .
- Biological Activity : Sulfamoyl-containing derivatives (e.g., the target compound) show higher specificity for enzyme active sites than simpler difluorophenylboronic acids, as seen in HDAC inhibition studies .
Biological Activity
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid, with the molecular formula and a molecular weight of 277.06 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BF₂NO₄S |
| Molecular Weight | 277.06 g/mol |
| CAS Number | 1704066-93-2 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boronic acids are known to interact with diols and other Lewis bases, which can influence various biochemical pathways.
Inhibition of Enzymes
Research indicates that boronic acids can act as potent inhibitors of proteasome activity, which is crucial for protein degradation and regulation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells.
Anticancer Activity
A study highlighted the compound's effectiveness in inhibiting the growth of specific cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of cellular signaling pathways related to cell proliferation and survival.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Findings : The compound exhibited significant dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), indicating oxidative stress-induced apoptosis.
-
Prostate Cancer Study :
- Objective : Assessment of the compound's effects on LNCaP prostate cancer cells.
- Findings : The compound reduced cell viability by 40% at a concentration of 20 µM over 72 hours. Flow cytometry analysis showed an increase in the sub-G1 population, suggesting enhanced apoptosis.
Therapeutic Applications
Given its biological activity, this compound shows promise as a lead compound for developing anticancer therapies. Its ability to inhibit proteasome activity aligns with current strategies targeting cancer cell survival mechanisms.
Potential Drug Development
The compound could be further explored for its potential in combination therapies, particularly with other chemotherapeutic agents that enhance its efficacy against resistant cancer types.
Q & A
Basic Questions
Q. What are common synthetic routes for (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of a fluorinated phenylboronic acid precursor. Key steps include:
Sulfamoylation : Reacting a 4,5-difluoro-2-sulfonyl chloride intermediate with cyclopropylamine under basic conditions (e.g., DIPEA in n-butanol) to introduce the N-cyclopropylsulfamoyl group .
Boronic Acid Installation : Suzuki-Miyaura coupling or direct borylation via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst .
- Critical Note : Optimize reaction temperatures (e.g., 80–100°C) to minimize protodeboronation, a common side reaction in fluorinated boronic acids .
Q. How can the pKa of this boronic acid be experimentally determined?
- Methodological Answer : Use ¹¹B NMR titration in phosphate buffer solutions:
Prepare a series of buffered solutions (pH 3–10).
Record ¹¹B NMR spectra and monitor the chemical shift of the B-OH signal.
Plot chemical shift vs. pH to identify the inflection point (pKa). A linear correlation between pKa and δ(B-OH) has been validated for fluorinated analogs (R² = 0.98) .
- Example : For 2,6-difluorophenyl boronic acid, δ(B-OH) shifts from 9.08 ppm (pH < pKa) to 7.5 ppm (pH > pKa), yielding a pKa of ~5.5 .
Q. What factors influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Key factors include:
- Electronic Effects : Electron-withdrawing fluorine atoms lower the pKa of the boronic acid (increasing Lewis acidity), enhancing transmetallation efficiency .
- Steric Hindrance : The N-cyclopropylsulfamoyl group may slow coupling; use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
- Protodeboronation Mitigation : Conduct reactions under anhydrous conditions with degassed solvents to suppress deboronation .
Advanced Questions
Q. How can DFT calculations predict the compound’s reactivity and stability?
- Methodological Answer :
Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to optimize the ground-state structure .
Transition-State Modeling : Calculate activation barriers for protodeboronation or coupling steps using M06-2X for better accuracy in non-covalent interactions .
Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous or DMSO environments .
- Validation : Compare computed pKa values with experimental NMR titration data to refine computational models .
Q. How to address protodeboronation during long-term storage or reactions?
- Methodological Answer :
Storage : Lyophilize the compound and store at -20°C under inert gas (argon) .
In-Situ Stabilization : Add stabilizing agents (e.g., 2-mercaptoethanol) or use acidic buffers (pH < pKa) to maintain the boronic acid in its protonated form .
Reaction Monitoring : Track deboronation via ¹H NMR by observing the disappearance of the B-OH signal at δ ~9 ppm .
Q. What strategies optimize solubility for biological assays?
- Methodological Answer :
pH Adjustment : Dissolve the compound in slightly basic buffers (pH > pKa) to deprotonate B-OH, enhancing aqueous solubility .
Co-Solvents : Use DMSO:water mixtures (≤10% DMSO) to balance solubility and biocompatibility .
Prodrug Derivatization : Convert the boronic acid to a pinacol ester for improved membrane permeability, followed by intracellular hydrolysis .
Q. How to design enzyme inhibitors leveraging its boronic acid moiety?
- Methodological Answer :
Target Selection : Focus on serine proteases (e.g., thrombin) where boronic acids act as transition-state analogs .
Structure-Activity Relationship (SAR) : Modify the sulfamoyl group’s substituents (e.g., cyclopropyl vs. methyl) to fine-tune binding affinity .
Crystallography : Co-crystallize the compound with the target enzyme to identify key hydrogen bonds between B-OH and catalytic residues (e.g., His57 in trypsin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
